LMPTP inhibitor 1

Description

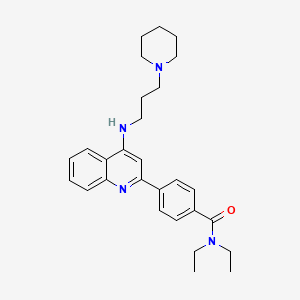

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMYRQHGUUMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LMPTP Inhibitor 1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase involved in the regulation of numerous cellular signaling pathways.[1][2] Unlike many protein tyrosine phosphatases (PTPs) that are considered tumor suppressors, LMPTP has been identified as a promoter of oncogenic pathways and a critical regulator in metabolic diseases.[1] It achieves this by dephosphorylating key tyrosine kinase receptors and signaling molecules.[1]

In humans, LMPTP exists as two primary active isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing and are considered functionally identical.[1][3] Elevated LMPTP activity is genetically linked to an increased risk of metabolic syndrome, obesity, and type 2 diabetes.[4][5] Specifically, LMPTP negatively regulates insulin receptor signaling in the liver, contributing to insulin resistance.[2][6] It also plays a significant role in promoting adipogenesis (the formation of fat cells) and has been implicated in cancer progression through its influence on pathways governing cell transformation and motility.[1][4][6] Given its central role in these pathologies, the development of selective LMPTP inhibitors has become a promising therapeutic strategy.[2][7] This guide focuses on the mechanism of action of LMPTP Inhibitor 1, a representative of a class of potent and selective inhibitors developed to target this enzyme.

Core Mechanism of Action of this compound

This compound is a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase.[8] Research on a well-characterized inhibitor from a similar chemical series, often referred to as "Compound 23," reveals a distinct and highly specific mechanism of action.[2][3]

Uncompetitive Inhibition: Unlike competitive inhibitors that bind to the enzyme's active site and block substrate binding, or non-competitive inhibitors that bind to an allosteric site, this class of inhibitors functions through an uncompetitive mechanism.[2][3] This means the inhibitor binds exclusively to the enzyme-substrate complex—specifically, to the phospho-cysteine intermediate formed during the catalytic cycle.[3] By binding to this intermediate, the inhibitor effectively acts as a "molecular cork," preventing the final catalytic step of hydrolysis and the release of the product.[2][9] This unique mechanism contributes significantly to the inhibitor's high selectivity for LMPTP over other phosphatases.[2] Some research also points to the development of allosteric inhibitors that bind to sites distinct from the active site, suggesting multiple avenues for targeting LMPTP.[10]

The diagram below illustrates the uncompetitive inhibition mechanism.

Caption: Uncompetitive inhibitor binds only to the E-S complex.

Impact on Key Signaling Pathways

By inhibiting LMPTP, this compound modulates several critical signaling cascades, leading to significant physiological effects.

3.1 Potentiation of Insulin Receptor (IR) Signaling LMPTP is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the activation loop of the insulin receptor (IR), thereby attenuating the downstream signal.[3][4] Inhibition of LMPTP prevents this dephosphorylation, leading to sustained or enhanced IR phosphorylation upon insulin stimulation.[3][7] This enhanced signaling is a primary mechanism by which LMPTP inhibitors can reverse insulin resistance and improve glycemic control in models of obesity and type 2 diabetes.[2][3] Cellular studies in HepG2 human liver cells show that treatment with an LMPTP inhibitor significantly increases IR phosphorylation.[3][8]

The following diagram depicts the role of LMPTP and its inhibitor in the insulin signaling pathway.

Caption: LMPTP deactivates the Insulin Receptor; inhibitor blocks this.

3.2 Regulation of Adipogenesis via PDGFRα Signaling LMPTP is a critical promoter of adipogenesis.[4][6] Its inhibition has been shown to reduce adipocyte differentiation.[6] This effect is mediated through the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway.[6][11] LMPTP normally suppresses basal PDGFRα signaling. When LMPTP is inhibited, there is an increase in the basal phosphorylation of PDGFRα on its activation loop (Y849).[11] This leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and JNK.[6][11] Activated p38/JNK then phosphorylate the pro-adipogenic transcription factor PPARγ on an inhibitory residue (S82), blocking its activity and thereby inhibiting adipocyte differentiation.[6][11]

The signaling cascade from LMPTP inhibition to the regulation of adipogenesis is outlined below.

Caption: LMPTP inhibition blocks adipogenesis via PDGFRα-p38/JNK-PPARγ.

3.3 Involvement in Cancer Signaling LMPTP is considered a tumor-promoting enzyme as it dephosphorylates and regulates key molecules involved in cancer progression.[1] Substrates include the EphA2 receptor tyrosine kinase and the p125 focal adhesion kinase (FAK), which are involved in cell transformation, motility, and spreading.[1] By inhibiting LMPTP, there is therapeutic potential to shut down signaling pathways associated with cancer aggressiveness.[1]

Quantitative Data Summary

The potency and selectivity of LMPTP inhibitors are critical for their therapeutic potential. Data for this compound and closely related analogs (e.g., Compound 23) are summarized below.

| Parameter | Value | Target/Substrate | Notes | Reference |

| IC₅₀ | 0.8 µM | LMPTP-A | --- | [8] |

| IC₅₀ | 21.5 ± 7.3 µM (Ki) | LMPTP | For a novel uncompetitive inhibitor (F9). | [7][9] |

| Cellular Activity | 10 µM | Intracellular LMPTP | Substantially increased IR phosphorylation in HepG2 cells. | [3][8] |

| Selectivity | >50-fold | LMPTP vs. other PTPs | Inhibitor at 40 µM shows minimal inhibition of other PTPs. | [2][3] |

Experimental Protocols and Workflows

The mechanism of action of LMPTP inhibitors has been elucidated through a series of key biochemical and cell-based assays.

5.1 In Vitro Enzyme Inhibition Assay (IC₅₀ Determination) This assay quantifies the potency of an inhibitor against purified LMPTP enzyme.

-

Objective: To determine the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀).

-

Methodology:

-

Enzyme Preparation: Recombinant human LMPTP-A is purified and diluted in a suitable assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5).[7]

-

Inhibitor Preparation: The LMPTP inhibitor is serially diluted in DMSO to create a range of concentrations.

-

Reaction: The enzyme is pre-incubated with either the inhibitor or DMSO (vehicle control) for a short period (e.g., 5-10 minutes) at 37°C in a microplate.[7][8]

-

Substrate Addition: A fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP) or a colorimetric substrate like para-nitrophenylphosphate (pNPP) is added to initiate the reaction.[2][3][7]

-

Detection: The plate is read kinetically using a fluorometer (for OMFP) or at a fixed endpoint after stopping the reaction with NaOH (for pNPP) using an absorbance reader.[2][7][12]

-

Analysis: The rate of reaction (or endpoint signal) is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value.[2]

-

The workflow for this assay is visualized below.

Caption: Workflow for determining inhibitor potency (IC50) in vitro.

5.2 Cell-Based Insulin Receptor Phosphorylation Assay This assay validates the inhibitor's activity within a cellular context.

-

Objective: To determine if the inhibitor can increase the phosphorylation of the insulin receptor in response to insulin in a relevant cell line.

-

Methodology:

-

Cell Culture: Human HepG2 hepatocytes are cultured to near confluence.[3]

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal signaling activity.

-

Inhibitor Treatment: Cells are pre-treated with the LMPTP inhibitor (e.g., 10 µM) or DMSO for a defined period (e.g., 6 hours).[3][13]

-

Insulin Stimulation: Cells are stimulated with a short pulse of insulin (e.g., 10 nM for 5-10 minutes) to activate the insulin receptor.

-

Cell Lysis: Cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the insulin receptor (p-IR) and for total insulin receptor (Total-IR) as a loading control.

-

Detection & Analysis: Blots are incubated with secondary antibodies and visualized. The ratio of p-IR to Total-IR is quantified to determine the effect of the inhibitor.

-

The following diagram illustrates the workflow for the cell-based assay.

Caption: Workflow for assessing inhibitor activity on insulin signaling.

References

- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 7. dovepress.com [dovepress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]

An In-depth Technical Guide on the Core Functions of LMPTP Inhibitor 1

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LMPTP Inhibitor 1 (also known as Compound 23), a selective inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). It details the inhibitor's mechanism of action, its role in critical signaling pathways, and its therapeutic potential, supported by quantitative data and detailed experimental protocols.

Introduction: Targeting LMPTP in Metabolic Disease

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a significant role in cellular signaling.[1] It exists as two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[1] Extensive research has identified LMPTP as a negative regulator of key physiological processes, primarily insulin signaling and adipogenesis.[1][2][3] By dephosphorylating and thereby inactivating critical receptor tyrosine kinases, LMPTP contributes to the pathogenesis of insulin resistance and type 2 diabetes.[1][4] Human genetic studies corroborate this, showing that ACP1 alleles with lower enzymatic activity are associated with improved glycemic levels and protection against hyperlipidemia in obese individuals.[1]

This compound (Compound 23) is a potent, selective, and orally bioavailable small molecule developed to specifically target the catalytic activity of LMPTP.[1][5] Its development has provided a crucial tool for elucidating the function of LMPTP and represents a promising therapeutic strategy for metabolic diseases.[1][4]

Mechanism of Action

This compound exhibits a novel and highly selective mechanism of action that distinguishes it from many other phosphatase inhibitors.

-

Uncompetitive Inhibition : The inhibitor displays an uncompetitive mechanism of action.[1][4][6] Unlike competitive inhibitors that bind to the enzyme's active site to block substrate binding, this compound binds to the enzyme-substrate intermediate.

-

Targeting the Phosphocysteine Intermediate : Structural studies have revealed that the inhibitor binds specifically to the LMPTP phosphocysteine intermediate at the opening of the catalytic pocket.[1] This action prevents the final catalytic step—the hydrolysis of the intermediate—thereby halting the phosphatase reaction cycle.[1] This unique binding mode contributes to its exquisite selectivity for LMPTP over other protein tyrosine phosphatases (PTPs).[1][4]

Core Functions in Cellular Signaling Pathways

This compound modulates two primary signaling pathways implicated in metabolic health: the insulin signaling pathway and the adipogenesis pathway.

LMPTP is a key negative regulator of the insulin receptor (IR), a protein tyrosine kinase crucial for maintaining glucose homeostasis.[1][7] LMPTP dephosphorylates phosphotyrosine residues within the IR's activation loop, leading to its inactivation and a state of insulin resistance.[1][2]

By inhibiting LMPTP, this compound prevents the dephosphorylation of the IR. This results in sustained IR phosphorylation and activation in response to insulin, particularly in the liver.[1][4] The enhanced signaling sensitizes cells to insulin, improves glucose tolerance, and can reverse the diabetic phenotype in diet-induced obese (DIO) mice.[1][5]

While beneficial in diabetes, the role of LMPTP in adipocyte (fat cell) formation is complex. Research indicates that LMPTP is a critical promoter of adipogenesis.[2][3] It achieves this by suppressing the basal signaling of the Platelet-Derived Growth Factor Receptor α (PDGFRα).

Inhibition of LMPTP with this compound increases the basal phosphorylation of PDGFRα.[2][8] This leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and JNK.[2][8] Activated p38/JNK then phosphorylate the master adipogenic transcription factor, PPARγ, at an inhibitory residue, which suppresses its activity and blocks adipocyte differentiation.[2][8]

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified in numerous studies.

| Parameter | Value | Substrate / Cell Line | Reference |

| IC₅₀ | 0.8 µM | LMPTP-A | [5] |

| Selectivity Assay Concentration | 40 µM | Various PTPs | [1][4] |

| Cell-Based Activity Conc. | 10 µM | Human HepG2 Hepatocytes | [1][5] |

| Table 1: In Vitro Potency and Experimental Concentrations of this compound. |

| Parameter | Dosing (in diet) | Resulting Serum Conc. | Key Outcome | Reference |

| Oral Bioavailability | 0.03% w/w | ~680 nM (mean) | - | [5] |

| Oral Bioavailability | 0.05% w/w | >3 µM | - | [5] |

| In Vivo Efficacy | 0.05% w/w | Not specified | Reverses diabetes, improves glucose tolerance, and decreases fasting insulin in DIO mice. | [5] |

| Table 2: In Vivo Pharmacokinetics and Efficacy in Diet-Induced Obese (DIO) Mice. |

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize this compound. These protocols are for reference only.[5]

This assay quantifies the catalytic activity of LMPTP and the inhibitory effect of compounds.

-

Assay Buffer : Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[5]

-

Enzyme and Inhibitor : Pre-incubate recombinant human LMPTP-A (e.g., 50 nM) with various concentrations of this compound or DMSO (vehicle control) for 5 minutes.[5]

-

Reaction Initiation : Start the reaction by adding a substrate. Two common substrates are:

-

Incubation and Detection : Incubate the reaction at 37°C.[5]

-

Data Analysis : Determine IC₅₀ values by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.[4][5]

This assay validates the inhibitor's activity in a cellular context.

-

Cell Culture : Culture human HepG2 hepatocytes in appropriate media until they reach desired confluency.

-

Inhibitor Treatment : Treat the cells with 10 µM of this compound or a control compound for a specified period.[1]

-

Insulin Stimulation : Stimulate the cells with insulin to induce insulin receptor phosphorylation.[1]

-

Cell Lysis and Analysis : Lyse the cells and collect the protein extracts.

-

Western Blotting : Analyze the levels of phosphorylated insulin receptor (p-IR) and total insulin receptor (Total IR) using specific antibodies via Western blot. A substantial increase in the p-IR/Total IR ratio in inhibitor-treated cells compared to controls indicates effective intracellular target engagement.[1]

This protocol assesses the therapeutic potential of the inhibitor in an animal model of obesity and diabetes.

-

Animal Model : Use diet-induced obese (DIO) mice, which are fed a high-fat diet (HFD) for several weeks to induce insulin resistance.[7]

-

Inhibitor Administration : Formulate this compound into the HFD at a concentration of 0.05% (w/w).[5][7] Provide this diet to the treatment group, while the control group receives the HFD without the inhibitor.

-

Treatment Duration : Maintain the treatment for a period such as 15 days.[7]

-

Monitoring : Monitor body weight, food intake, and general health throughout the study. Note that this compound has been shown not to affect body weight.[1][5]

-

Outcome Assessment : Perform an oral glucose tolerance test (GTT) to assess improvements in glucose clearance.[5] Measure fasting insulin levels from blood samples.[5] At the end of the study, tissues like the liver can be harvested to analyze insulin receptor phosphorylation.[1]

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

LMPTP inhibitor 1 discovery and development

An In-depth Technical Guide to the Discovery and Development of LMPTP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant therapeutic target for a range of metabolic diseases and cancer. As a critical negative regulator of key signaling pathways, its inhibition offers a promising strategy for enhancing insulin sensitivity and controlling cell growth. This technical guide provides a comprehensive overview of the discovery and development of LMPTP inhibitors, detailing the underlying biology, screening methodologies, key chemical series, and the logical workflow from target identification to lead optimization. It is intended to serve as a core resource for professionals engaged in phosphatase-targeted drug discovery.

The Role of LMPTP in Cellular Signaling

LMPTP is a cytosolic phosphatase that plays a pivotal role in regulating cellular processes by dephosphorylating key tyrosine kinase receptors and their substrates. Its activity has been strongly implicated in metabolic regulation and cell signaling, primarily through two well-characterized pathways.

Negative Regulation of Insulin Signaling

LMPTP is a key promoter of insulin resistance, particularly in the context of obesity.[1][2] It directly interacts with and dephosphorylates the activation loop of the insulin receptor (IR), thereby attenuating downstream signaling.[2][3] Inhibition of LMPTP enhances IR phosphorylation in response to insulin, leading to improved glucose tolerance.[2][4] This makes LMPTP a compelling target for the treatment of type 2 diabetes.[4]

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitors in Insulin Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The insulin signaling pathway is a critical regulator of glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes and metabolic syndrome. Protein tyrosine phosphatases (PTPs) act as key negative regulators of this pathway by dephosphorylating and inactivating the insulin receptor (IR) and its downstream substrates. Among these, the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant promoter of insulin resistance.[1][2][3] LMPTP directly dephosphorylates the insulin receptor, thereby attenuating the signaling cascade.[1][3] Consequently, inhibition of LMPTP presents a promising therapeutic strategy for enhancing insulin sensitivity. This technical guide provides an in-depth overview of the role of LMPTP in insulin signaling, the mechanism of its inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their study.

The Role of LMPTP in the Insulin Signaling Pathway

The canonical insulin signaling pathway is initiated by the binding of insulin to the alpha subunit of the insulin receptor (IR), a receptor tyrosine kinase. This binding induces a conformational change, leading to the autophosphorylation of multiple tyrosine residues on the IR's beta subunit. These phosphotyrosine sites serve as docking stations for insulin receptor substrate (IRS) proteins, which are then phosphorylated by the activated IR.

Phosphorylated IRS proteins recruit and activate phosphatidylinositol 3-kinase (PI3K), which catalyzes the conversion of PIP2 to PIP3. PIP3, in turn, recruits and activates PDK1, which then phosphorylates and activates Akt (also known as Protein Kinase B or PKB). Activated Akt mediates most of the metabolic actions of insulin, including the translocation of the GLUT4 glucose transporter to the cell membrane, leading to glucose uptake.

LMPTP acts as a negative regulator in this cascade by dephosphorylating critical phosphotyrosine residues on the activated insulin receptor.[1][4] This action terminates the signal and dampens the downstream response. In states of insulin resistance, such as obesity, LMPTP activity may be elevated, contributing to the pathology.[3][5] Therefore, inhibiting LMPTP preserves the phosphorylated, active state of the IR, leading to enhanced and prolonged downstream signaling, ultimately improving insulin sensitivity.[1][2]

Visualizing the Insulin Signaling Pathway and LMPTP Inhibition

The following diagram illustrates the core insulin signaling pathway and the point of intervention for LMPTP inhibitors.

Caption: Insulin signaling cascade and the inhibitory role of LMPTP.

Quantitative Data for LMPTP Inhibitors

Several small molecule inhibitors of LMPTP have been developed and characterized. "this compound" is a selective inhibitor of the LMPTP-A isoform.[6] Other potent and selective inhibitors, such as Compound 23 and Compound F9, have been described in the literature, often featuring an uncompetitive mechanism of action.[1][7]

Table 1: In Vitro Enzymatic Inhibition Data

| Compound Name | Target Isoform | IC50 | Ki | Substrate | Mechanism | Reference |

| This compound | LMPTP-A | 0.8 µM | - | Not Specified | Not Specified | Adooq Bioscience[6] |

| Compound 23 | LMPTP-A | 0.8 µM | - | OMFP | Uncompetitive | Stanislaus et al.[1] |

| Compound F9 | LMPTP | - | 21.5 ± 7.3 µM | pNPP | Uncompetitive | Li et al.[7][8] |

OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate

Table 2: Cellular Activity of LMPTP Inhibitors

| Compound | Cell Line | Concentration | Effect | Reference |

| Compound 23 | HepG2 (Human Hepatocytes) | 10 µM | Substantially increased IR phosphorylation after insulin stimulation. | Stanislaus et al.[1] |

| Compound 6g | HepG2 (Human Hepatocytes) | 500 nM | Substantially increased Akt (Thr308) phosphorylation after insulin stimulation. | Rock et al.[2] |

| Compound F9 | HepG2 (Human Hepatocytes) | - | Effectively increased glucose consumption, alleviating insulin resistance. | Li et al.[7][8] |

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize LMPTP inhibitors, based on protocols described in the cited literature.[1][2][7]

Protocol: In Vitro LMPTP Enzymatic Assay

This protocol is used to determine the inhibitory activity (IC50) of a compound against purified LMPTP enzyme.

Materials:

-

Purified recombinant human LMPTP-A enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT

-

Substrate: para-nitrophenylphosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP)

-

Test compound (LMPTP inhibitor) dissolved in DMSO

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted test compound to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

-

Add purified LMPTP enzyme to each well (except the blank) and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 7 mM final concentration for pNPP).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding Stop Solution (for pNPP substrate).

-

Measure the absorbance at 405 nm for the pNPP product or fluorescence for the OMFP product.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Protocol: Western Blot for Insulin Receptor Phosphorylation in HepG2 Cells

This protocol assesses the effect of an LMPTP inhibitor on insulin-stimulated IR phosphorylation in a cellular context.

Materials:

-

HepG2 human hepatoma cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Serum-free medium

-

Test compound (LMPTP inhibitor)

-

Human insulin

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture: Plate HepG2 cells and grow to 80-90% confluency.

-

Serum Starvation: Replace culture medium with serum-free medium and incubate for 4-6 hours.

-

Inhibitor Treatment: Treat cells with the desired concentration of LMPTP inhibitor (or DMSO vehicle) for 1-2 hours.

-

Insulin Stimulation: Add human insulin (e.g., 10 nM final concentration) and incubate for 10 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, denature samples, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-IR antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total IR.

Visualizing the Experimental Workflow

This diagram outlines the key steps in the Western Blot protocol.

Caption: Workflow for analyzing LMPTP inhibitor effects in cells.

Conclusion and Future Directions

LMPTP is a well-validated therapeutic target for type 2 diabetes and insulin resistance.[1] Its role as a negative regulator of the insulin receptor makes it a compelling point of intervention. Small molecule inhibitors, often acting through a selective, uncompetitive mechanism, have demonstrated the ability to enhance insulin signaling in both enzymatic and cellular assays by increasing the phosphorylation of the insulin receptor and downstream effectors like Akt.[1][2][7] The protocols and data presented in this guide provide a framework for researchers to further investigate and develop novel LMPTP inhibitors as potential insulin-sensitizing agents. Future work should focus on optimizing inhibitor potency, selectivity, and pharmacokinetic properties to translate these promising preclinical findings into effective therapeutics.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 6. adooq.com [adooq.com]

- 7. dovepress.com [dovepress.com]

- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1: A Technical Guide

This technical guide provides an in-depth analysis of the uncompetitive inhibition mechanism of LMPTP inhibitor 1, a selective inhibitor of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LMPTP for conditions such as type 2 diabetes and obesity.

Introduction to LMPTP and its Inhibition

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic protein tyrosine phosphatase (PTP) that plays a crucial role in regulating various cellular signaling pathways.[1][2] Notably, LMPTP is a negative regulator of the insulin receptor (IR) signaling pathway.[1][3][4][5][6] By dephosphorylating the insulin receptor, LMPTP attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes.[1][3][4][5][6] Consequently, inhibiting LMPTP has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[1][3][4][6][7]

This compound, also referred to as compound 23 in some literature, is a representative of a novel class of purine-based LMPTP inhibitors that exhibit a unique uncompetitive mechanism of action and high selectivity.[1][3][8][9]

Uncompetitive Inhibition Mechanism

This compound exhibits an uncompetitive mode of inhibition, meaning it preferentially binds to the enzyme-substrate (ES) complex.[1][3] This binding event at the opening of the active-site pocket prevents the catalytic completion and release of the product.[1][3][5] This mechanism is distinct from competitive inhibitors that bind to the free enzyme's active site or non-competitive inhibitors that bind to an allosteric site on either the free enzyme or the ES complex.

The key characteristics of the uncompetitive inhibition by this compound are:

-

Binding to the ES Complex: The inhibitor does not bind to the free LMPTP enzyme. Instead, it forms a ternary enzyme-substrate-inhibitor (ESI) complex.

-

Decrease in Vmax and Km: In the presence of an uncompetitive inhibitor, both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction decrease.[1][3] The reduction in Vmax is due to the formation of the inactive ESI complex. The decrease in Km is a result of the inhibitor binding to the ES complex, which, by Le Châtelier's principle, shifts the equilibrium towards ES formation, thus increasing the apparent affinity of the enzyme for its substrate.

-

Parallel Lines in Lineweaver-Burk Plot: A hallmark of uncompetitive inhibition is the appearance of parallel lines in a Lineweaver-Burk (double reciprocal) plot of 1/V versus 1/[S] at different inhibitor concentrations.[1]

Below is a diagram illustrating the uncompetitive inhibition mechanism.

Caption: Uncompetitive inhibition of LMPTP by Inhibitor 1.

Quantitative Data

The inhibitory potency and kinetic parameters of this compound and related compounds have been determined through various enzymatic assays.

| Compound | Target | IC50 (µM) | Ki' (nM) | α (Ki'/Ki) | Notes | Reference |

| This compound (Compd 23) | LMPTP-A | 0.8 | 846.0 ± 29.2 | 0.21 ± 0.09 | Selective inhibitor. | [3][8] |

| Compound 5d | LMPTP | - | - | 0.147 ± 0.104 | A purine-based analog. | [1] |

| Compound F9 | LMPTP | - | 21,500 ± 7,300 | - | Uncompetitive inhibitor. | [10] |

IC50: Half-maximal inhibitory concentration. Ki': Inhibition constant for binding to the ES complex. α: a parameter from mixed-model inhibition fitting, where α < 1 indicates a preference for binding to the ES complex (uncompetitive).

Signaling Pathway Modulation

LMPTP is a key negative regulator of the insulin signaling pathway. By inhibiting LMPTP, this compound enhances insulin-stimulated signal transduction.

The proposed signaling pathway is as follows:

-

Insulin Binding: Insulin binds to the insulin receptor (IR), a receptor tyrosine kinase.

-

IR Autophosphorylation: This binding triggers the autophosphorylation of the IR on specific tyrosine residues in its activation loop, leading to its activation.

-

Downstream Signaling: The activated IR phosphorylates various downstream substrate proteins, such as Insulin Receptor Substrate (IRS) proteins. This initiates a cascade of events, including the activation of the PI3K-Akt pathway, which ultimately leads to metabolic effects like glucose uptake.

-

LMPTP Action: LMPTP dephosphorylates the activated insulin receptor, thus dampening the insulin signal.

-

Effect of this compound: this compound binds to the LMPTP-IR complex, preventing the dephosphorylation of the IR. This leads to sustained IR phosphorylation and enhanced downstream signaling, such as increased phosphorylation of Akt.[1][3]

The diagram below visualizes this signaling pathway.

Caption: this compound enhances insulin signaling.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Enzymatic Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of compounds against LMPTP.

Protocol:

-

Reagents:

-

Recombinant human LMPTP-A enzyme.

-

Phosphatase assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5).

-

Substrate: OMFP (3-O-methylfluorescein phosphate) or pNPP (para-nitrophenyl phosphate).

-

This compound (or other test compounds) dissolved in DMSO.

-

Stop solution (for pNPP assay): 1 M NaOH.

-

-

Procedure: a. The reaction is typically performed in a 96-well plate format. b. A range of concentrations of the inhibitor is pre-incubated with the LMPTP enzyme in the assay buffer for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).[10] c. The enzymatic reaction is initiated by the addition of the substrate (e.g., 0.4 mM OMFP or 5-7 mM pNPP).[3][8][10] d. The reaction is allowed to proceed for a specific time (e.g., 30 minutes).[10] e. For the OMFP assay, the fluorescence is measured at appropriate excitation and emission wavelengths. f. For the pNPP assay, the reaction is stopped by adding NaOH, and the absorbance is measured at 405 nm.[1][10] g. The percentage of enzyme activity is plotted against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[1][8]

Enzyme Kinetics and Mechanism of Action (MOA) Studies

Objective: To determine the mode of inhibition (e.g., uncompetitive) and kinetic parameters (Ki').

Protocol:

-

Reagents: Same as the enzymatic inhibition assay.

-

Procedure: a. The enzymatic activity of LMPTP is measured at various concentrations of the substrate in the presence of several fixed concentrations of the inhibitor. b. The initial reaction rates (V) are determined for each condition. c. The data is analyzed using kinetic models. A Lineweaver-Burk plot (1/V vs. 1/[S]) is generated. Parallel lines are indicative of uncompetitive inhibition.[1] d. The data can also be fitted to a mixed-model inhibition equation to determine the α value (Ki'/Ki). An α value significantly less than 1 confirms an uncompetitive or mixed-type inhibition with a preference for the ES complex.[1] e. The Ki' value is determined by fitting the data to an uncompetitive inhibition model.[1]

Cellular Assays (Insulin Signaling)

Objective: To assess the effect of the inhibitor on intracellular LMPTP activity and insulin signaling.

Protocol:

-

Procedure: a. HepG2 cells are cultured to an appropriate confluency. b. Cells are serum-starved for a period to reduce basal signaling. c. Cells are pre-treated with the LMPTP inhibitor (e.g., 10 µM of this compound) or vehicle (DMSO) for a specific duration.[3] d. Cells are then stimulated with insulin (e.g., for 10 minutes) to activate the insulin signaling pathway. e. Following stimulation, cells are lysed, and protein extracts are collected. f. Western blotting is performed to analyze the phosphorylation status of key signaling proteins, such as the insulin receptor (p-IR) and Akt (p-Akt at Thr308).[1] An increase in the phosphorylation of these proteins in the presence of the inhibitor indicates successful intracellular inhibition of LMPTP.

The workflow for a typical cellular assay is depicted below.

Caption: Workflow for assessing intracellular LMPTP inhibition.

Conclusion

This compound represents a significant advancement in the development of selective PTP inhibitors. Its novel uncompetitive mechanism of action, targeting the enzyme-substrate complex at the opening of the active site, provides a basis for its high selectivity over other phosphatases.[1][3] By inhibiting LMPTP, this compound effectively enhances insulin signaling, demonstrating its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and other LMPTP inhibitors.

References

- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. search.library.ucla.edu [search.library.ucla.edu]

- 6. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

Allosteric Modulation of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric modulation of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), a critical enzyme in cellular signaling and a promising target for therapeutic intervention. The challenge of achieving selectivity with active-site inhibitors of protein tyrosine phosphatases (PTPs) has led to a growing interest in allosteric modulation as a more specific and effective strategy.[1][2][3] This document summarizes the current landscape of small molecule allosteric modulators of LMW-PTP, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to LMW-PTP and Allosteric Modulation

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), encoded by the ACP1 gene, is an 18-kDa cytosolic enzyme ubiquitously expressed in human tissues.[4][5] It plays a crucial role in regulating a variety of cellular processes, including cell growth, differentiation, migration, and metabolism, by dephosphorylating key protein substrates.[4][6] LMW-PTP has been implicated as a negative regulator in signaling pathways initiated by growth factors such as platelet-derived growth factor (PDGF) and insulin, and it also modulates the activity of the EphA2 receptor tyrosine kinase.[4][6][7] Given its involvement in oncogenesis and metabolic disorders like diabetes, LMW-PTP has emerged as an attractive drug target.[1][4][8]

Traditional drug discovery efforts have focused on developing active-site competitive inhibitors for PTPs. However, the high conservation of the active site among PTP family members poses a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.[1] Allosteric modulation offers a compelling alternative by targeting less conserved sites on the enzyme, distinct from the active site.[2][3] This approach can lead to highly selective inhibitors with improved drug-like properties.[2]

Small Molecule Allosteric Modulators of LMW-PTP

Several classes of small molecules have been identified as modulators of LMW-PTP. This section focuses on key examples, presenting their quantitative data in a structured format for easy comparison.

ML400: A First-in-Class Allosteric Inhibitor

ML400 is a potent and selective allosteric inhibitor of LMW-PTP.[1] Its discovery marked a significant advancement in the field, providing a valuable tool for studying the therapeutic potential of LMW-PTP inhibition.

| Compound | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |

| ML400 | LMW-PTP-A | Enzymatic | EC50 ~ 1 µM | Selective against PTP1B and LMW-PTP-B | [1] |

Sulfophenyl Acetic Amide (SPAA) Derivatives: Active-Site Directed Inhibitors with Allosteric Implications

The Sulfophenyl Acetic Amide (SPAA) scaffold has given rise to a series of potent LMW-PTP inhibitors. While these compounds are active-site directed, their binding can induce conformational changes that have allosteric implications for inhibitor design, demonstrating an "induced-fit" mechanism.[5][8][9] This class of inhibitors showcases the potential for achieving high potency and selectivity.

| Compound | Target | Ki | IC50 | Selectivity over other PTPs | Reference |

| SPAA-1 | LMW-PTP | - | 7.1 µM | >50-fold vs. a panel of 24 PTPs | [4][8] |

| SPAA-7 | LMW-PTP-A | 3.2 ± 0.1 µM | < 10 µM | >50% inhibition vs. LMW-PTP, <10% vs. PTP1B & SHP2 | [8] |

| SPAA-7 | LMW-PTP-B | 1.7 ± 0.1 µM | - | - | [8] |

| SPAA-28 | LMW-PTP | 1.0 ± 0.1 µM | 2.1 µM | >50-fold vs. a panel of 24 PTPs | [8][9] |

| SPAA-52 | LMW-PTP | 1.2 ± 0.1 nM | 4 nM | >8,000-fold | [4][10] |

| SPAA-59 | LMW-PTP | - | - | High | [4] |

Signaling Pathways Modulated by LMW-PTP

Allosteric modulation of LMW-PTP can have significant downstream effects on various signaling pathways. Understanding these pathways is crucial for predicting the therapeutic effects and potential side effects of LMW-PTP inhibitors.

PDGF Signaling Pathway

LMW-PTP negatively regulates the Platelet-Derived Growth Factor (PDGF) signaling pathway by dephosphorylating the activated PDGF receptor (PDGF-R).[6][11] This dephosphorylation attenuates downstream signaling cascades involved in cell proliferation and migration.

Insulin Signaling Pathway

LMW-PTP is a negative regulator of the insulin signaling pathway.[1] By dephosphorylating the insulin receptor (IR), LMW-PTP dampens the metabolic signals that lead to glucose uptake. Inhibition of LMW-PTP is therefore a potential strategy for enhancing insulin sensitivity.[1][4]

EphA2 Signaling Pathway

LMW-PTP dephosphorylates the EphA2 receptor, a process that has been linked to oncogenic transformation.[7] Increased LMW-PTP expression can lead to reduced EphA2 phosphorylation, contributing to altered cell behavior in cancer.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of LMW-PTP by small molecules.

LMW-PTP Enzymatic Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of small molecules against LMW-PTP using a chromogenic substrate.

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of allosteric protein tyrosine phosphatase inhibitors for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the EphA2 kinase by the low molecular weight tyrosine phosphatase induces transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Insight into the role of low molecular weight phosphotyrosine phosphatase (LMW-PTP) on platelet-derived growth factor receptor (PDGF-r) signaling. LMW-PTP controls PDGF-r kinase activity through TYR-857 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

structural basis for LMPTP inhibitor 1 selectivity

An In-depth Technical Guide on the Structural Basis for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibitor Selectivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes, due to its role as a negative regulator of insulin signaling.[1][2] Developing selective inhibitors for protein tyrosine phosphatases (PTPs) is notoriously challenging because their active sites are highly conserved and charged.[3][4] However, a class of inhibitors, exemplified by compound 23 (hereafter referred to as LMPTP Inhibitor 1), demonstrates remarkable selectivity. This document elucidates the structural and mechanistic basis for this selectivity, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions and signaling pathways. A key finding is that these inhibitors achieve selectivity through a novel uncompetitive mechanism, binding to the phosphocysteine intermediate at the opening of the catalytic pocket, a site less conserved than the primary phosphate-binding loop.[3][5]

Introduction to LMPTP and its Role in Signaling

LMPTP is an 18 kDa cytosolic enzyme that regulates signaling pathways induced by various growth factors.[6] A primary function of LMPTP is the dephosphorylation of key tyrosine kinase receptors, thereby attenuating their downstream signals.[7]

-

Insulin Signaling: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the activation loop of the insulin receptor (IR).[1][3] Inhibition of LMPTP enhances insulin-induced IR phosphorylation, making it a promising strategy for developing insulin-sensitizing agents to treat type 2 diabetes.[3][5]

-

PDGFR Signaling: In fibroblasts and preadipocytes, LMPTP has been shown to suppress platelet-derived growth factor receptor alpha (PDGFRα) signaling.[8][9] LMPTP inhibition leads to increased basal phosphorylation of PDGFRα.[9]

The following diagram illustrates the role of LMPTP in these key signaling pathways and the effect of its inhibition.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 9. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LMPTP Inhibitor 1 on Insulin Receptor Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor 1, also known as Compound 23, and its significant role in modulating the insulin receptor (IR) signaling pathway. As a key negative regulator of insulin signaling, LMPTP has emerged as a promising therapeutic target for insulin resistance and type 2 diabetes.[1][2][3][4] This document details the inhibitor's mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Introduction to LMPTP and its Role in Insulin Signaling

The insulin receptor is a tyrosine kinase that, upon insulin binding, undergoes autophosphorylation, initiating a cascade of intracellular signaling events crucial for glucose homeostasis.[1] Protein tyrosine phosphatases (PTPs) counteract this process by dephosphorylating the IR, thus attenuating insulin signaling.[1] While PTP1B has been a primary focus in this area, LMPTP has been identified as another critical phosphatase that directly dephosphorylates the insulin receptor's activation loop, thereby inhibiting its kinase activity.[1][5][6] LMPTP, encoded by the ACP1 gene, exists as two isoforms, LMPTP-A and LMPTP-B, arising from alternative splicing.[1] Genetic evidence in humans suggests that lower LMPTP enzymatic activity is associated with improved glycemic control.[1]

LMPTP Inhibitor 1: Mechanism and Potency

This compound (Compound 23) is a selective, orally bioavailable small molecule that has been shown to reverse high-fat diet-induced diabetes in mice.[1] A key feature of this inhibitor is its novel uncompetitive mechanism of action.[1][7] It binds to the LMPTP phosphocysteine intermediate, preventing the final catalytic step of dephosphorylation.[1] This mode of inhibition contributes to its high selectivity for LMPTP over other protein tyrosine phosphatases.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and effects.

| Parameter | Value | Enzyme Isoform | Substrate | Reference |

| IC50 | 0.8 µM | LMPTP-A | OMFP | [1][8] |

| Ki | 21.5 ± 7.3 μM | LMPTP | pNPP | [9][10] |

Table 1: In Vitro Inhibitory Potency of this compound.

| Cell Line | Inhibitor Concentration | Effect | Reference |

| HepG2 (human hepatocytes) | 10 µM | Enhanced insulin-stimulated IR phosphorylation | [1][8] |

| HepG2 (human hepatocytes) | 500 nM | Increased insulin-stimulated AKT phosphorylation | [7] |

Table 2: Cell-Based Activity of this compound.

| Animal Model | Dosing | Effect | Reference |

| Diet-induced obese (DIO) mice | 0.05% w/w in diet | Improved glucose tolerance, decreased fasting insulin | [8] |

| Diet-induced obese (DIO) mice | 0.05% w/w in diet for 15 days | No significant change in body weight | [2] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways

The following diagrams illustrate the insulin receptor signaling pathway and the mechanism of action of this compound.

Figure 1: Insulin Receptor Signaling Pathway and LMPTP Inhibition. This diagram illustrates the activation of the insulin receptor by insulin, leading to downstream signaling. LMPTP acts as a negative regulator by dephosphorylating the activated receptor. This compound blocks this dephosphorylation, thereby enhancing the insulin signal.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound.

In Vitro LMPTP Enzymatic Assay

This protocol is used to determine the in vitro inhibitory potency (IC50) of this compound.

Materials:

-

Recombinant human LMPTP-A enzyme

-

This compound (Compound 23)

-

Phosphatase substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)[1][7]

-

Assay buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT[9]

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Add the recombinant LMPTP-A enzyme to each well and incubate for 10 minutes at 37°C.[9]

-

Initiate the reaction by adding the phosphatase substrate (OMFP or pNPP).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[9]

-

If using pNPP, stop the reaction by adding 1 M NaOH.[7]

-

Measure the fluorescence (for OMFP) or absorbance at 405 nm (for pNPP) using a microplate reader.[7][9]

-

Calculate the percentage of enzyme activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Figure 2: Workflow for the In Vitro LMPTP Enzymatic Assay. This flowchart outlines the key steps involved in determining the IC50 value of an LMPTP inhibitor.

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol assesses the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context.

Materials:

-

HepG2 human hepatoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Insulin

-

This compound (Compound 23)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-Insulin Receptor β, anti-phospho-AKT (Thr308), anti-AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HepG2 cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for a specified time (e.g., 2-4 hours) in serum-free medium.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).[1][8]

-

Stimulate the cells with insulin (e.g., 10 nM) for a short duration (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Workflow for the Cell-Based Insulin Receptor Phosphorylation Assay. This diagram outlines the process of evaluating the effect of an LMPTP inhibitor on insulin signaling in a cellular model.

Conclusion

This compound represents a significant advancement in the development of selective therapeutics for insulin resistance. Its unique uncompetitive mechanism of action and demonstrated efficacy in enhancing insulin receptor phosphorylation both in vitro and in vivo underscore the potential of targeting LMPTP.[1][7] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of metabolic diseases and drug discovery, facilitating further investigation into the therapeutic applications of LMPTP inhibition.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dovepress.com [dovepress.com]

- 10. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Exploring the Physiological Role of LMPTP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme implicated in a variety of cellular signaling pathways. Its role in regulating key physiological processes has made it a compelling target for therapeutic intervention in several diseases, including metabolic disorders and cancer. This technical guide provides an in-depth exploration of the physiological role of LMPTP inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation

Inhibitor Activity and Selectivity

The development of potent and selective LMPTP inhibitors is crucial for both studying its function and for therapeutic applications. Several small molecule inhibitors have been identified, with varying potencies and mechanisms of action.

| Inhibitor | LMPTP Isoform | IC50 (μM) | Inhibition Mechanism | Selectivity Notes | Reference |

| Compound 23 | LMPTP-A | 0.8 | Uncompetitive | Highly selective over other PTPs. | [1] |

| ML400 | LMPTP-A | ~1 (EC50) | Allosteric | Selective against LYP-1 and VHR. | [2] |

| Compound 3 | LMPTP-A | Not specified | - | - | [3] |

| Compound 18 | LMPTP-A | Not specified | - | - | [3] |

| Purine-based analogues (e.g., 6g) | LMPTP-A | Low nanomolar | Uncompetitive | Highly selective for LMPTP. | [4] |

| F9 (AN-465/41163730) | LMPTP | 21.5 (Ki) | Non-active site | Selective over PTP1B and TCPTP. | [5] |

In Vitro Effects of LMPTP Inhibition

LMPTP inhibition leads to increased phosphorylation of its target substrates, impacting downstream signaling cascades.

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Downstream Effect | Reference |

| HepG2 hepatocytes | 10 μM Compound 23 | Insulin Receptor (IR) | Substantial increase after insulin stimulation. | Increased insulin signaling. | [3] |

| 3T3-L1 preadipocytes | Compound 23 | PDGFRα (Y849) | Increased basal phosphorylation. | Increased activation of p38 and JNK. | [6][7] |

| 3T3-L1 preadipocytes | Compound 23 | PPARγ (S82) | Increased phosphorylation (inhibitory). | Reduced adipogenesis. | [6][7] |

| HepG2 hepatocytes | 500 nM 6g | AKT (T308) | Substantially increased after insulin stimulation. | Enhanced insulin signaling. | [4] |

In Vivo Effects of LMPTP Inhibition in Diet-Induced Obese (DIO) Mice

Preclinical studies in animal models have demonstrated the therapeutic potential of LMPTP inhibition in metabolic diseases.

| Animal Model | Inhibitor | Dosage | Key Findings | Reference |

| DIO C57BL/6 mice | Antisense oligonucleotides | Not specified | Improved glycemic profile and decreased insulin resistance. | [2][3] |

| DIO mice | Compound 23 | 0.05% w/w in chow | Significantly improved glucose tolerance and decreased fasting insulin levels, without affecting body weight. | [1] |

| DIO mice | Purine-based analogue 6g | 0.03% in HFD chow | Significantly improved glucose tolerance and decreased fasting insulin levels. Increased insulin-stimulated phosphorylation of IR and AKT in the liver. | [4] |

| MyC-CaP tumor-bearing SCID mice | Compound 23 | 0.1% w/w in chow | Significantly reduced tumor growth without weight loss. | [8] |

Signaling Pathways

LMPTP in Insulin Signaling

LMPTP negatively regulates insulin signaling by dephosphorylating the insulin receptor. Inhibition of LMPTP enhances insulin sensitivity, making it a promising target for type 2 diabetes.[3][9]

LMPTP in Adipogenesis via PDGFRα Signaling

LMPTP promotes adipocyte differentiation by regulating the phosphorylation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[6][7] Inhibition of LMPTP impairs adipogenesis.

Experimental Protocols

LMPTP Enzyme Activity Assay

This protocol is used to measure the enzymatic activity of LMPTP and to determine the IC50 values of inhibitors.

Materials:

-

Recombinant human LMPTP-A enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton-X 100

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-Nitrophenyl Phosphate (pNPP)

-

LMPTP inhibitor compounds

-

96-well or 1536-well black plates

-

Fluorescence or absorbance plate reader

Procedure:

-

Prepare a solution of LMPTP-A in assay buffer to a final concentration of 0.625 nM.

-

Prepare a stock solution of the substrate (e.g., 800 μM OMFP or 10 mM pNPP in assay buffer).

-

Serially dilute the LMPTP inhibitor in DMSO.

-

Add the inhibitor solution to the wells of the plate. Include a DMSO-only control.

-

Add the LMPTP enzyme solution to all wells except the negative control wells.

-

Initiate the reaction by adding the substrate solution to all wells. The final substrate concentration should be around the Km value (e.g., 400 μM for OMFP).

-

Incubate the plate at room temperature for 30-50 minutes, protected from light.

-

Measure the fluorescence (for OMFP) or absorbance at 405 nm (for pNPP) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[4][10]

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the effect of LMPTP inhibition on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 1 μg/mL insulin.

-

Maintenance medium (MM): DMEM with 10% FBS and 1 μg/mL insulin.

-

LMPTP inhibitor (e.g., Compound 23)

-

Oil Red O staining solution

-

6-well plates

Procedure:

-

Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence.

-

Two days post-confluence (Day 0), replace the medium with DM containing either the LMPTP inhibitor or DMSO (vehicle control).

-

On Day 2, replace the medium with MM containing the respective treatment (inhibitor or DMSO).

-

From Day 4 onwards, replace the medium every two days with fresh MM containing the treatment.

-

On Day 8-10, assess adipocyte differentiation by staining for lipid droplets with Oil Red O.

-

Wash the cells with PBS and fix with 10% formalin for 10 minutes.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20 minutes.

-

Wash with water and visualize the lipid droplets under a microscope.

-

Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at 510 nm.[11][12]

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of specific proteins, such as the insulin receptor, in response to LMPTP inhibition.

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-IR) and total protein.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[13][14]

Conclusion

The inhibition of LMPTP presents a promising therapeutic strategy for a range of diseases. Its role as a negative regulator of insulin signaling makes it a key target for the treatment of type 2 diabetes and obesity-related metabolic disorders.[2][3][15] Furthermore, its involvement in adipogenesis and cancer cell proliferation highlights its broader physiological significance.[6][8] The development of selective and orally bioavailable LMPTP inhibitors has provided valuable tools to further elucidate its biological functions and to advance towards clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in this exciting field. However, some studies suggest a reevaluation of LMPTP as a therapeutic target for insulin resistance and type 2 diabetes due to potential off-target effects of some inhibitors and conflicting results from genetic deletion studies.[16][17] Further research is warranted to fully characterize the molecular and pathophysiological role of LMPTP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. AID 651700 - Dose response confirmation of small molecule inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase, LMPTP, via a fluorescence intensity assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Loss of low-molecular-weight protein tyrosine phosphatase shows limited improvement in glucose tolerance but causes mild cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to LMPTP Inhibitor 1: A Novel Therapeutic Candidate for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes (T2D) is a global health crisis characterized by insulin resistance and subsequent hyperglycemia. A promising therapeutic strategy involves the enhancement of insulin signaling pathways. The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin signaling.[1][2] By dephosphorylating the insulin receptor (IR), LMPTP dampens the downstream signaling cascade, contributing to insulin resistance.[2][3] This technical guide details the preclinical evidence for a novel, orally bioavailable small-molecule inhibitor of LMPTP, herein referred to as "LMPTP inhibitor 1," as a potential therapeutic for T2D. This inhibitor has been shown to reverse high-fat diet-induced diabetes in murine models by enhancing insulin sensitivity, primarily through its action in the liver.[1][4]

Mechanism of Action

This compound exhibits a novel, uncompetitive mechanism of action.[1][4] Unlike competitive inhibitors that bind to the active site, this inhibitor binds to a unique site at the opening of the catalytic pocket of the LMPTP-phosphocysteine intermediate.[1] This binding event prevents the final catalytic step of dephosphorylation, effectively trapping the enzyme in an inactive state.[1] This uncompetitive mechanism contributes to the inhibitor's exquisite selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), a significant advantage in developing a targeted therapy with a favorable safety profile.[1][5]

Signaling Pathway

The canonical insulin signaling pathway and the role of LMPTP are depicted below. LMPTP acts as a negative regulator by dephosphorylating the activated insulin receptor. This compound blocks this action, leading to sustained insulin receptor phosphorylation and enhanced downstream signaling.

Quantitative Data

The preclinical development of LMPTP inhibitors has yielded several compounds with promising activity. The following tables summarize the key quantitative data for representative LMPTP inhibitors from published studies.

Table 1: In Vitro Potency of LMPTP Inhibitors

| Compound Reference | Target | IC50 (µM) | Substrate | Assay Notes | Source |

| Compd. 3 | LMPTP-A | 0.4 (n=10) | OMFP (0.4 mM) | Dose-response curve | [1] |

| Compd. 3 | LMPTP-A | 7 (n=6) | pNPP (7 mM) | Dose-response curve | [1] |

| Compd. 23 | LMPTP-A | Not specified | OMFP or pNPP | Used for selectivity profiling | [1] |

| Purine-based inhibitor (3) | LMPTP | < 0.3 (IC50) | Not specified | Highly selective | [5] |

| F9 (AN-465/41163730) | LMPTP | 21.5 ± 7.3 (Ki) | pNPP | Uncompetitive inhibitor | [6] |

| ML400 | LMPTP-A | ~1 (EC50) | Not specified | Allosteric inhibitor | [3][7] |

OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Study Group | Parameter | Measurement | Result | P-value | Source |

| LMPTP KO vs. WT (HFD) | Glucose Tolerance (IPGTT) | Blood Glucose (AUC) | Significantly improved | p=0.0324 | [1] |

| LMPTP KO vs. WT (HFD) | Fasting Plasma Insulin | Relative Levels | Significantly reduced | p=0.0363 | [1] |